An In-depth Technical Guide to the Characterization of 1,2,3,4-Tetrahydrocyclopenta[b]indole
An In-depth Technical Guide to the Characterization of 1,2,3,4-Tetrahydrocyclopenta[b]indole
Introduction
1,2,3,4-Tetrahydrocyclopenta[b]indole, also known as 2,3-Trimethyleneindole, is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, which is further fused to a cyclopentane ring. This unique tricyclic structure forms the core scaffold for numerous molecules of interest in medicinal chemistry and materials science. As a versatile building block, its derivatives have shown significant potential in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1][2] The indole nucleus is a prevalent motif in a vast array of natural products and synthetic drugs, recognized for its ability to interact with various biological targets.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and biological significance of 1,2,3,4-Tetrahydrocyclopenta[b]indole.
Physicochemical Properties
1,2,3,4-Tetrahydrocyclopenta[b]indole is typically a light yellow to brown crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2047-91-8 | [1][5] |
| Molecular Formula | C₁₁H₁₁N | [1][5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 100.5 - 109 °C | [1][6] |
| Boiling Point | 300.9 °C | |
| Flash Point | 130.4 °C | |
| Purity | ≥ 96-97% (GC) | [1] |
| InChI Key | HZDXFZHFEASSBM-UHFFFAOYSA-N | [5] |
| SMILES | C1CC2=C(C1)NC3=CC=CC=C23 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1,2,3,4-Tetrahydrocyclopenta[b]indole. Data from various techniques are available in spectral databases.
| Spectroscopic Technique | Availability / Key Information | Source(s) |
| ¹³C NMR | Spectrum data available from Varian XL-300 instrument. | [5] |
| ¹H NMR | Data available for the general indole structure. | [7] |
| Mass Spectrometry (GC-MS) | Data available. | [5] |
| Infrared (IR) Spectroscopy | ATR-IR spectrum available (Aldrich sample). A key feature is the N-H stretch characteristic of the secondary amine in the indole ring, typically observed in the 3200-3500 cm⁻¹ region. | [5][8] |
While specific peak data is not detailed in the provided search results, the availability of these spectra is confirmed, allowing researchers to reference them from sources like PubChem and Sigma-Aldrich.[5]
Synthesis and Reactivity
The synthesis of the 1,2,3,4-Tetrahydrocyclopenta[b]indole scaffold can be achieved through several synthetic routes, most notably the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.
Caption: Fischer Indole Synthesis of the target compound.
Other modern synthetic strategies include Nazarov-type cyclizations of 3-alkynyl-2-indolylmethanols and palladium-catalyzed annulation between o-iodoanilines and ketones.[9][10] The core structure is a valuable intermediate, serving as a reactant for thionium species-mediated functionalization and for the preparation of specialized oxidants. Its stability and reactivity make it a reliable component in complex organic reactions.[1][2]
Biological and Pharmacological Profile
The 1,2,3,4-Tetrahydrocyclopenta[b]indole scaffold is of significant interest to drug development professionals due to its diverse biological activities. The parent compound and its derivatives have been investigated for several therapeutic applications.
Key Activities:
-
Antidepressant Effects: The compound has demonstrated antidepressant effects in animal models, believed to stem from its ability to block α2-adrenergic and cholinergic receptors. It also inhibits the synthesis of key neurotransmitter amines like serotonin, dopamine, and noradrenaline.
-
Antiviral Properties: In cell culture studies, it has shown inhibitory activity against the replication of HIV and Hepatitis C virus.
-
Neuropharmacology and Oncology: The scaffold is actively explored for developing new therapeutic agents targeting neurological disorders and various cancers.[1][2][11] The indole framework itself is a cornerstone in cancer drug discovery, with derivatives acting as inhibitors of tubulin polymerization, protein kinases, and DNA topoisomerase.[3][12]
-
General Bioactivity: Fused polycyclic indoles, including this core, are known to possess a wide range of biological activities, including anxiolytic, antioxidant, antimicrobial, and anti-inflammatory properties.[4][8][13]
Caption: Proposed antidepressant mechanism of action.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of 1,2,3,4-Tetrahydrocyclopenta[b]indole.
Protocol 1: Synthesis via Fischer Indole Cyclization
This protocol is adapted from the well-established synthesis of analogous tetrahydrocarbazoles.[10][14]
Caption: Experimental workflow for synthesis.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.
-
Reagent Addition: Add cyclopentanone (1.0 equivalent) to the flask, followed by the slow, portion-wise addition of phenylhydrazine (1.0 equivalent).[14]
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice-water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acid.
-
Purification: Purify the crude 1,2,3,4-Tetrahydrocyclopenta[b]indole by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[14]
-
Drying: Dry the resulting crystals under vacuum to obtain the final product.
Protocol 2: Physicochemical and Spectroscopic Characterization
Methodology:
-
Appearance and Melting Point: Visually inspect the purified product to determine its color and crystalline form. Determine the melting point using a calibrated melting point apparatus and compare it to the literature value (100.5-109 °C).[1]
-
Chromatography: Assess the purity of the final compound using TLC with an appropriate solvent system (e.g., hexane/ethyl acetate) and visualize under UV light (254 nm).[15][16] A single spot indicates high purity.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer. Confirm the presence of the N-H bond (around 3200-3500 cm⁻¹) and aromatic C-H bonds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[16] Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
-
Mass Spectrometry (MS): Analyze the sample using GC-MS or another ionization technique to determine the molecular weight. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (157.21 g/mol ).[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-Tetrahydro-cyclopenta(b)indole | C11H11N | CID 270305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 8. ijraset.com [ijraset.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. soc.chim.it [soc.chim.it]
- 14. m.youtube.com [m.youtube.com]
- 15. Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
